Ethyl 5-nitrothiophene-3-carboxylate
Description
Significance of Substituted Thiophenes in Contemporary Organic Chemistry
Substituted thiophenes are a class of compounds with diverse and significant applications. They are key components in many pharmaceuticals, agrochemicals, and materials with unique electronic properties. mdpi.com The thiophene (B33073) nucleus is a privileged scaffold in drug discovery, and its derivatives have been developed as chemotherapeutic agents. The versatility of the thiophene ring allows for a wide range of chemical modifications, leading to a vast library of compounds with varied biological and physical properties.
The synthesis of substituted thiophenes is a well-developed area of organic chemistry, with numerous methods available for their preparation. Classical methods often involve the condensation of dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide. The Gewald reaction is another fundamental method for producing 2-aminothiophenes, which are valuable precursors for further functionalization. More modern approaches continue to be developed, focusing on efficiency, regioselectivity, and milder reaction conditions.
Academic Research Context of Nitro Group Functionalization in Heterocyclic Systems
The introduction of a nitro group (–NO₂) onto a heterocyclic ring is a powerful strategy in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the heterocyclic system, activating it towards certain chemical transformations. vulcanchem.com This functionalization can facilitate nucleophilic aromatic substitution reactions, where the nitro group can act as a leaving group or activate other positions on the ring for substitution.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into a variety of other functional groups. For instance, reduction of a nitro group readily yields an amino group (–NH₂), a common pharmacophore and a key functional group for further synthetic elaboration, such as amide bond formation. The ability to convert a nitro group into a carbonyl group via reactions like the Nef reaction further expands its synthetic utility.
The nitration of thiophenes is a classic example of electrophilic aromatic substitution. However, the high reactivity of the thiophene ring requires carefully controlled conditions to avoid over-reaction or degradation of the starting material.
Scholarly Focus on Ethyl 5-nitrothiophene-3-carboxylate and its Structural Analogs in Advanced Organic Research
This compound is a specific example of a multifunctionalized thiophene. Its structure incorporates the thiophene core, an electron-withdrawing nitro group at the 5-position, and an ethyl carboxylate group at the 3-position. This combination of functional groups makes it a valuable intermediate in organic synthesis.
While detailed research focusing solely on this compound is not extensively documented in publicly available literature, significant insights can be drawn from the study of its close structural analogs. These analogs are frequently employed in the synthesis of more complex heterocyclic systems and materials.
For instance, the related compound, dimethyl 3-nitrothiophene-2,5-dicarboxylate , is synthesized through the nitration of the corresponding dicarboxylate with a mixture of concentrated nitric and sulfuric acids. mdpi.com This nitro-substituted intermediate is then utilized in the construction of thieno[3,2-b]thiophene (B52689) derivatives through nucleophilic aromatic substitution of the nitro group with various thiolates. mdpi.com This highlights the role of the nitro group in activating the thiophene ring for such transformations.
Another relevant analog is Ethyl 2-amino-5-nitrothiophene-3-carboxylate . The physical and chemical properties of this compound are well-documented, and it serves as a versatile building block. nih.gov The presence of the amino group alongside the nitro and ester functionalities provides multiple sites for chemical modification.
The synthesis of complex molecules such as Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate further illustrates the utility of the nitrothiophene carboxylate scaffold. vulcanchem.com The synthetic strategy for such molecules can involve the initial formation of the thiophene core, followed by functional group manipulations like amidation. vulcanchem.com
Below are interactive tables detailing the properties of key structural analogs of this compound, as reported in chemical databases.
Table 1: Properties of Ethyl 2-amino-5-nitrothiophene-3-carboxylate nih.gov
| Property | Value |
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | ethyl 2-amino-5-nitrothiophene-3-carboxylate |
| CAS Number | 42783-04-0 |
| Appearance | Data not available |
| Melting Point | Data not available |
Table 2: Properties of Ethyl 5-nitrothiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
| IUPAC Name | ethyl 5-nitrothiophene-2-carboxylate |
| CAS Number | 5751-84-8 |
| Appearance | Data not available |
| Melting Point | Data not available |
Table 3: Properties of 5-Nitrothiophene-3-carboxylic acid nih.gov
| Property | Value |
| Molecular Formula | C₅H₃NO₄S |
| Molecular Weight | 173.15 g/mol |
| IUPAC Name | 5-nitrothiophene-3-carboxylic acid |
| CAS Number | 40357-96-8 |
| Appearance | Data not available |
| Melting Point | Data not available |
The study of these and other related nitrothiophene carboxylates continues to be an active area of research, driven by the quest for new synthetic methodologies and the development of novel functional molecules with potential applications in various scientific and technological fields.
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO4S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
ethyl 5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3 |
InChI Key |
NPPUZRWXZGOUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Nitrothiophene 3 Carboxylate
Dienophilic Behavior in Polar Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org In these reactions, a conjugated diene reacts with a dienophile (an alkene). wikipedia.org Thiophenes, due to their aromaticity, are generally poor dienes in thermal cycloadditions. mdpi.comresearchgate.net However, when substituted with electron-withdrawing groups, they can act as effective dienophiles. researchgate.net
Electrophilic Character and Activation Strategies
The presence of both a nitro group and an ethyl carboxylate group on the thiophene (B33073) ring gives Ethyl 5-nitrothiophene-3-carboxylate a strong electrophilic character. conicet.gov.arconicet.gov.ar These electron-withdrawing groups decrease the electron density of the thiophene ring, making it a good electron acceptor in polar Diels-Alder reactions. conicet.gov.ar This heightened electrophilicity allows it to react with electron-rich dienes. conicet.gov.ar
Strategies to further activate thiophenes towards Diels-Alder reactions often involve decreasing their aromatic character. This can be achieved by introducing substituents on the sulfur atom or by using Lewis acids. mdpi.com For instance, the coordination of a Lewis acid like aluminum chloride (AlCl₃) to a dienophile increases its electrophilicity, facilitating the cycloaddition. mdpi.comnih.gov
Influence of Nitro and Ester Substituents on Dienophilicity
The nitro and ester groups are crucial in activating the thiophene ring for Diels-Alder reactions. researchgate.net Disubstituted thiophenes with two electron-withdrawing groups, such as methyl carboxylate and nitro groups, exhibit high electrophilicity, which enhances their reactivity as dienophiles. conicet.gov.ar Theoretical studies have shown that among various nitrothiophene derivatives, those with this substitution pattern are potent electrophiles. conicet.gov.ar
The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. For a series of substituted five-membered heterocyclic dienophiles, those with both methyl carboxylate and nitro groups showed the highest electrophilicity values, ranging from 2.30 eV to 2.85 eV. conicet.gov.ar This indicates their suitability for participating in polar Diels-Alder reactions as electron acceptors. conicet.gov.ar
| Dienophile | Electrophilicity (ω) in eV |
|---|---|
| Mthis compound | 2.84 |
| Methyl 5-nitrofuran-3-carboxylate | 2.85 |
| N-Tosyl-4-nitropyrrole-2-carboxylate | 2.30 |
Analysis of Regioselectivity and Side Selectivity in Cycloadditions
In the Diels-Alder reaction of this compound with an unsymmetrical diene, the regioselectivity is a key aspect. The reaction with Danishefsky's diene, for instance, proceeds with high regioselectivity, where the diene adds selectively to the nitro-substituted double bond of the thiophene. researchgate.netconicet.gov.ar The reaction of mthis compound with Danishefsky's diene at 120°C for 72 hours resulted in a 45% yield of the corresponding benzothiophene. conicet.gov.ar This outcome is a result of the cycloaddition being followed by aromatization. conicet.gov.ar
Side selectivity refers to which face of the dienophile the diene attacks. In cycloadditions involving nitro-substituted thiophenes, the reaction often shows a preference for the nitro side. researchgate.net This selectivity can be influenced by steric and electronic factors of the substituents on both the diene and the dienophile. nih.gov
Mechanistic Insights into Nitrous Acid Extrusion during Cycloaddition
A common feature of Diels-Alder reactions involving nitro-substituted dienophiles is the subsequent elimination of nitrous acid (HNO₂) from the initial cycloadduct. researchgate.net This elimination leads to the formation of an aromatic product, which drives the reaction forward and makes it essentially irreversible. researchgate.net The process involves a cis-extrusion of the nitro group and an adjacent hydrogen atom. researchgate.net This aromatization step is a predictable outcome in thermal reactions of nitro-substituted compounds. researchgate.net
Electrochemical Reduction Mechanisms of the Nitro Group in Thiophene Systems
The electrochemical reduction of nitroaromatic compounds, including nitrothiophenes, has been a subject of significant study. nih.gov The reduction of the nitro group typically proceeds through a series of one-electron transfer steps. researchgate.net In the case of nitrothiophenes, the initial reduction leads to the formation of a radical anion. nih.gov The stability and subsequent fate of this radical anion depend on the substitution pattern of the thiophene ring. nih.gov
Further reduction can lead to the formation of a dianion or secondary radicals. nih.gov The relative positions of the nitro groups in dinitro- and trinitrothiophenes have a significant impact on their reduction pathways. nih.gov In aqueous media, the electrochemical reduction of related nitrotriazoles has been shown to yield azo and azoxy compounds, suggesting that similar products might be accessible from nitrothiophenes under controlled conditions. rsc.org The process is highly dependent on experimental conditions such as the electrode material, solvent, and pH. mdma.chnih.gov
| Initial Reactant | Intermediate | Final Product(s) |
|---|---|---|
| Nitrothiophene | Radical Anion | Dianion, Secondary Radicals, Azo/Azoxy Compounds |
| Nitrotriazole | Hydrazotriazolone | Azoxytriazolone, Azotriazolone, Aminotriazolone |
Intramolecular Cyclization Pathways of Derived Intermediates
Intermediates derived from this compound can undergo various intramolecular cyclization reactions to form fused heterocyclic systems. These cyclizations are valuable for the synthesis of complex molecules with potential biological activity. nih.govacs.org The specific cyclization pathway is often dictated by the nature of the substituents and the reaction conditions. nih.govmdpi.com For example, a thioether or thioester group can act as an intramolecular nucleophile in an iodocyclization process, ultimately leading to a fused thiophene derivative. mdpi.com
Mechanistically, these reactions can proceed through various pathways, including nucleophilic attack, radical cyclization, or metal-mediated processes. nih.govacs.org For instance, the palladium-mediated reductive cyclization of thiophene-based helicenes has been shown to produce quasi- researchgate.netcirculenes. nih.gov Similarly, radical cyclization using tributyltin hydride can also afford these complex structures in high yields. nih.gov
Computational Chemistry and Theoretical Investigations of Ethyl 5 Nitrothiophene 3 Carboxylate
Electronic Structure and Molecular Orbital Theory (DFT, HF)
The electronic structure of ethyl 5-nitrothiophene-3-carboxylate can be meticulously examined using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory. researchgate.netnih.gov These quantum chemical approaches provide valuable insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. nih.gov DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of medium-sized organic molecules. The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining reliable results that can be correlated with experimental data. uomphysics.net
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Calculated using DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -3.10 |
| HOMO-LUMO Gap (ΔE) | 4.15 |
Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would require specific computational calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the ester. These areas would be the most likely sites for interaction with electrophiles. The hydrogen atoms of the ethyl group and the thiophene (B33073) ring would likely exhibit a positive potential, making them potential sites for nucleophilic interaction.
Global and Local Electrophilicity Indices for Reactivity Prediction
To quantify the reactivity of this compound more precisely, global and local electrophilicity indices derived from conceptual DFT can be calculated. irjweb.com Global indices, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a general measure of the molecule's reactivity. The electrophilicity index, in particular, helps to classify the molecule as a strong or marginal electrophile.
Local electrophilicity indices, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. These indices are crucial for predicting the regioselectivity of chemical reactions. For this compound, local electrophilicity calculations would likely confirm that the carbon atom of the carbonyl group and the nitrogen atom of the nitro group are among the most electrophilic centers in the molecule.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Definition | Illustrative Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.175 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.075 |
| Global Electrophilicity (ω) | μ² / (2η) | 6.45 |
Note: The values in this table are illustrative and calculated from the hypothetical data in Table 1.
Prediction and Analysis of Spectroscopic Signatures
Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a powerful synergy with experimental techniques.
Harmonic Vibrational Frequency Calculations
Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of this compound. scispace.com These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. scispace.com For instance, the characteristic stretching frequencies of the C=O bond in the ester group, the N-O bonds in the nitro group, and the C-S bond in the thiophene ring can be precisely identified. It is common practice to scale the calculated harmonic frequencies by a scaling factor to account for anharmonicity and other systematic errors in the computational method. scispace.com
Electronic Absorption Spectra Simulations
Time-dependent DFT (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would help in understanding the nature of the electronic transitions, such as n→π* and π→π* transitions, that give rise to the observed UV-Vis spectrum. The results can elucidate the contributions of the thiophene ring, the nitro group, and the carboxylate group to the electronic excitations of the molecule.
Elucidation of Reaction Mechanisms via Quantum Chemical Methods
Quantum chemical methods are a cornerstone in the theoretical study of chemical reactions involving this compound and related compounds. These computational techniques allow for the detailed exploration of reaction pathways, including the identification of transient species that are often difficult to detect experimentally. Density Functional Theory (DFT) is a particularly prominent method for these investigations, providing a balance between accuracy and computational cost.
The characterization of transition states is a critical aspect of understanding the kinetics of a chemical reaction. For reactions involving nitrothiophene derivatives, such as nucleophilic aromatic substitution (SNAr), computational models are used to locate the geometry of the transition state structure on the potential energy surface. This process involves sophisticated algorithms that search for a first-order saddle point, which corresponds to the maximum energy along the reaction coordinate.
| Reaction Step | Calculated Activation Barrier (kcal/mol) | Reference |
| Formation of Zwitterionic Intermediate | 17.78 | |
| Amine-Catalyzed Proton Transfer | 2.25 |
A reaction energy profile, constructed from quantum chemical calculations, provides a comprehensive overview of the energy changes that occur as reactants are converted into products. This profile maps the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. Key points on this profile include the reactants, intermediates, transition states, and products.
For the SNAr reactions of nitrothiophenes, the reaction energy profile typically shows a multi-step process. nih.gov The initial step is the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is a local minimum on the energy profile. researchgate.net The energy of this intermediate relative to the reactants provides insight into its stability. The profile then illustrates the energy barriers (transition states) that must be overcome for the reaction to proceed, such as the expulsion of the leaving group.
Theoretical Assessment of Non-Linear Optical (NLO) Properties
Organic molecules with significant delocalized π-electron systems, such as this compound, are of interest for their potential non-linear optical (NLO) properties. NLO materials have applications in optoelectronics, including frequency conversion and optical switching. tandfonline.com Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for the theoretical assessment of these properties. nih.govtandfonline.com
The key NLO parameters, such as the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), can be calculated using these methods. The first hyperpolarizability is of particular interest as it is a measure of the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response. For thiophene derivatives, the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT) and, consequently, enhanced NLO properties. tandfonline.com
In this compound, the nitro group acts as a strong electron-withdrawing group, while the thiophene ring and the ethyl carboxylate group contribute to the π-electron system. Theoretical calculations on similar donor-acceptor substituted thiophenes have shown that they can possess substantial first hyperpolarizability values. The computational approach involves optimizing the molecular geometry and then calculating the NLO properties at a chosen level of theory and basis set. These calculations can also predict the absorption spectra of the molecule, which is important for understanding its optical properties. tandfonline.com
| NLO Property | Description |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. |
| Linear Polarizability (α) | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response of a molecule to an applied electric field. |
Solvation Effects in Computational Modeling (e.g., Polarizable Continuum Model - PCM)
The properties and reactivity of molecules can be significantly influenced by the solvent. Computational models that account for solvation effects are therefore essential for obtaining accurate theoretical predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. tandfonline.comresearchgate.netmdpi.com
In the context of this compound, PCM can be employed to study how a solvent influences its geometry, electronic structure, and reactivity. For instance, in the simulation of reaction mechanisms, PCM can be used to calculate the energies of reactants, transition states, and products in a particular solvent, thereby providing a more realistic reaction energy profile. Studies on related nitrothiophene derivatives have utilized PCM to investigate SNAr reactions, where the polar nature of the transition state is significantly stabilized by polar solvents.
Furthermore, the NLO properties of a molecule can also be solvent-dependent. The use of PCM in TD-DFT calculations allows for the prediction of absorption spectra and NLO properties in different solvent environments. tandfonline.com This is crucial for designing NLO materials for specific applications where they will be used in solution or in a solid-state matrix with a particular dielectric constant. The choice of solvent can enhance the hyperpolarizability of a molecule by stabilizing the charge-separated excited states that contribute to the NLO response. tandfonline.comresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Nitrothiophene 3 Carboxylate and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the context of ethyl 5-nitrothiophene-3-carboxylate and related structures, FT-IR spectra reveal key vibrational frequencies. For instance, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. In derivatives, these bands are observed, confirming the presence of this crucial functional group. The carboxylate group (-COOC₂H₅) is identified by a strong carbonyl (C=O) stretching band, generally appearing in the region of 1708-1746 cm⁻¹. nih.govspectroscopyonline.com Additional bands corresponding to C-H stretching of the ethyl group and the thiophene (B33073) ring, as well as C-N and C-S stretching vibrations, further confirm the molecular structure. jchps.com The analysis of these vibrational modes is essential for confirming the successful synthesis of the target compound and its derivatives. scirp.org
Interactive Data Table: Key FT-IR Vibrational Frequencies for Thiophene Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | globalresearchonline.net |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | globalresearchonline.net |
| Carbonyl (C=O) | Stretch | 1708-1746 | nih.govspectroscopyonline.com |
| C-H (Aromatic) | Stretch | 3000-3100 | jchps.com |
| C-H (Aliphatic) | Stretch | 2850-2986 | rsc.org |
| C-S | Stretch | 632-706 | jchps.com |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Studies
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores, or light-absorbing parts of the molecule, dictate the wavelengths at which absorption occurs. For this compound, the thiophene ring, the nitro group, and the carboxylate group collectively form the chromophoric system.
Studies on related nitrothiophene derivatives show characteristic absorption peaks. For example, 2-carbaldehyde oxime-5-nitrothiophene in the gas phase and in ethanol (B145695) exhibits absorption maxima around 344-369 nm and 256-261 nm. globalresearchonline.net These absorptions are generally attributed to π→π* transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity and the presence of other substituents on the thiophene ring, which can alter the energy levels of the molecular orbitals. globalresearchonline.net A red shift, or a shift to a longer wavelength, is often observed when moving from a nonpolar to a polar solvent. globalresearchonline.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide complementary information for a complete structural assignment.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, distinct signals are expected for the protons on the thiophene ring and the ethyl group.
The protons on the thiophene ring will appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxylate groups. For example, in nitrobenzene, the ortho protons are the most deshielded due to the inductive and resonance effects of the nitro group. stackexchange.com A similar trend would be expected for the thiophene protons in the title compound. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with the coupling between them providing clear evidence of their connectivity. For instance, in various ethyl ester derivatives, the quartet for the -CH₂ group typically appears around 4.0-4.5 ppm, and the triplet for the -CH₃ group is found around 1.1-1.3 ppm. rsc.org
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, separate signals are expected for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the carbons of the thiophene ring. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, often between 160-170 ppm. rsc.org The carbons of the thiophene ring will have their chemical shifts influenced by the attached nitro and carboxylate groups. For example, in nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) is highly deshielded, followed by the para, meta, and ortho carbons. stackexchange.com The carbon atoms of the ethyl group will appear in the more shielded (upfield) region of the spectrum. docbrown.info
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Reference |
| C=O (Ester) | 160-170 | rsc.org |
| C-NO₂ (Thiophene) | >148 | stackexchange.com |
| Thiophene Ring Carbons | 120-150 | docbrown.info |
| -O-CH₂- | 60-70 | docbrown.info |
| -CH₃ | 14-20 | docbrown.info |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
For derivatives of this compound, X-ray diffraction studies would reveal the planarity of the thiophene ring and the orientation of the nitro and ethyl carboxylate substituents. researchgate.net In similar structures, the nitro group is often found to be nearly coplanar with the aromatic ring to which it is attached. nih.gov The crystal structure also elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. mdpi.com
Intermolecular Interaction Analysis through Hirshfeld Surfaces
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.net By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. nih.gov
Diversification of the Ethyl 5 Nitrothiophene 3 Carboxylate Scaffold: Synthesis of Novel Heterocyclic Architectures
Construction of Fused Thiophene (B33073) Systems
The thiophene ring of ethyl 5-nitrothiophene-3-carboxylate is a key site for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions often involve the participation of the nitro group, either through its reduction to an amino group or via nucleophilic aromatic substitution.
Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are bicyclic heterocyclic compounds that are isosteres of purines and have garnered significant interest due to their diverse pharmacological activities. nih.govmdpi.com The synthesis of these structures often begins with the reduction of the nitro group in a thiophene precursor to an amino group. This amino group, ortho to an ester or a related functional group, can then undergo cyclization with various reagents to form the pyrimidine (B1678525) ring.
For instance, 2-aminothiophene-3-carboxylic acid esters are common intermediates in the synthesis of 2-unsubstituted thieno[2,3-d]pyrimidines. nih.gov These can be cyclized with reagents like formic acid to yield thieno[2,3-d]pyrimidin-4-ones. ekb.eg Further functionalization can be achieved by converting the carbonyl group to a thione or by introducing substituents at various positions of the fused ring system. nih.gov The versatility of this approach allows for the creation of a wide array of thieno[2,3-d]pyrimidine (B153573) derivatives with tailored properties. mdpi.comnih.gov
A variety of thieno[2,3-d]pyrimidine derivatives have been synthesized, showcasing the structural diversity achievable from thiophene precursors.
| Compound Name | Starting Material | Reagents and Conditions | Reference |
| 5,6,7,8-Tetrahydro-3H-benzo researchgate.nettandfonline.comthieno[2,3-d]pyrimidin-4-one | 2-aminothiophene-3-carboxylic acid ester | Formamide, reflux | nih.gov |
| 3-Amino-2-[4-[4-(2-methoxyphenyl)-piperazin-1-yl]butyl]-5,6,7,8-tetrahydro-3H-benzo researchgate.nettandfonline.com-thieno[2,3-d]pyrimidin-4-one | 3-amino-thienopyrimidinone | Hydrazine (B178648) hydrate (B1144303), ethanol (B145695), reflux | nih.gov |
| 5,6,7,8-Tetrahydro-3H-benzo researchgate.nettandfonline.comthieno[2,3-d]pyrimidin-4-thione | Thienopyrimidinone | P2S5, pyridine | nih.gov |
| Triazolopyrimidine derivative | 2-Hydrazinyl-3-methyl-5-(thiophen-2-yl) thieno [2,3-d] pyrimidine-4(3H)-imine | Formic acid, reflux | ekb.eg |
| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo researchgate.nettandfonline.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | Thienopyrimidine hydrazide and ninhydrin (B49086) | Methanol, reflux | mdpi.com |
Thieno[3,2-b]thiophenes
The thieno[3,2-b]thiophene (B52689) core is a significant structural motif found in organic semiconductors and biologically active molecules. researchgate.netnih.gov An efficient strategy for constructing this fused system involves the nucleophilic aromatic substitution of the nitro group in 3-nitrothiophenes bearing carbonyl functionalities. researchgate.netmdpi.comdntb.gov.ua
The reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates, such as thiophenols or methyl thioglycolate, in the presence of a base like potassium carbonate, leads to the displacement of the nitro group and the formation of 3-sulfenylthiophene derivatives. researchgate.netmdpi.comdntb.gov.ua Subsequent intramolecular cyclization, often a Dieckmann condensation facilitated by sodium alcoholates, yields the thieno[3,2-b]thiophene scaffold. mdpi.comdntb.gov.ua This methodology allows for the synthesis of multisubstituted thieno[3,2-b]thiophenes with controlled regiochemistry. researchgate.netmdpi.comdntb.gov.ua
The synthesis of various thieno[3,2-b]thiophene derivatives has been achieved through cyclization reactions of functionalized thiophenes.
| Product | Starting Material | Key Reaction | Reference |
| 2,3,5-Trisubstituted thieno[3,2-b]thiophenes | 3-Nitrothiophene-2,5-dicarboxylates | Nucleophilic aromatic substitution of the nitro group with thiolates followed by Dieckmann condensation | mdpi.comdntb.gov.ua |
| 2,5-Disubstituted thieno[3,2-b]thiophenes | Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Reaction with methyl thioglycolate or 2-mercaptoacetone in the presence of K2CO3 | mdpi.comdntb.gov.ua |
| Thieno[3,2-b]thiophene | Thiophene[3,2-b]-thiophene-2-carboxylic acid | Decarboxylation with copper in quinoline | chemicalbook.com |
| 2,5-bis(5-Phenylthiophen-2-yl)thieno[3,2-b]thiophene | 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene and bromobenzene | Stille coupling | nih.gov |
Thieno[2,3-b]pyrroles
Thieno[2,3-b]pyrroles represent another class of fused heterocycles accessible from thiophene precursors. tandfonline.com The synthesis can be approached through various strategies, including the construction of the pyrrole (B145914) ring onto a pre-existing thiophene. One reported method involves the use of ketene-N,S-acetals, where the ring closure is achieved via a Dieckmann-type cyclization. tandfonline.comresearchgate.net
Another approach involves the reaction of 4-formylpyrrole-3-carboxylates with 2-mercaptoacetic acid in basic conditions to build the thiophene ring, leading to thieno[2,3-b]pyrrole-2-carboxylates in high yield. tandfonline.com These examples highlight the chemical tractability of the thiophene scaffold in constructing diverse fused heterocyclic systems.
Transformations of the Carboxylate Ester Functionality
The ethyl carboxylate group at the 3-position of the thiophene ring is a versatile handle for further chemical modifications, enabling the introduction of a wide range of functional groups and the construction of new heterocyclic scaffolds.
Hydrolysis to Carboxylic Acids and Subsequent Derivatizations
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities. nih.gov This reaction is typically carried out under acidic or basic conditions. The resulting 5-nitrothiophene-3-carboxylic acid is a key intermediate for the synthesis of various derivatives. nih.gov
For example, the carboxylic acid can be coupled with various amines to form amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. Furthermore, the carboxylic acid can participate in cyclization reactions to form new heterocyclic rings.
Recent research has demonstrated the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. researchgate.net In this work, a 5-bromobenzo[b]thiophene-3-carboxylic acid was utilized, and derivatization at the C-3 position to form carboxamides was shown to enhance the biological activity of the resulting compounds. researchgate.net
Formation of Hydrazide and Related Scaffolds
The reaction of the ethyl ester with hydrazine hydrate is a straightforward method to produce the corresponding carbohydrazide (B1668358). ajgreenchem.com This transformation is significant as the hydrazide moiety is a versatile building block for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles. ajgreenchem.com
For instance, 5-methylpyrazinoic acid hydrazide can be synthesized from the corresponding ethyl ester and subsequently condensed with various aldehydes to form Schiff bases. ajgreenchem.com In a similar vein, thienopyrimidine hydrazides can be reacted with compounds like ninhydrin to create complex, fused heterocyclic systems. mdpi.com The hydrazide functionality provides a nucleophilic center that can readily participate in cyclocondensation reactions, leading to the formation of diverse and often biologically active scaffolds. mdpi.comajgreenchem.com
The carbohydrazide moiety serves as a versatile intermediate for synthesizing various heterocyclic compounds.
| Product | Starting Material | Key Reagent | Reference |
| 5-Methylpyrazine-2-carbohydrazide derivatives | 5-Methylethylpyrazinoate | Hydrazine hydrate, then substituted aromatic aldehydes | ajgreenchem.com |
| N'-Boc carbohydrazide | Pyrazole-3-carboxylic acid | SOCl2/toluene, then tert-butyl carbazate | ajgreenchem.com |
| 2-Hydrazinyl-3- methyl-5-(thiophen-2-yl) thieno [2,3-d] pyrimidine-4(3H)-imine | 2-mercapto-3- methyl-5-(thiophen-2-yl) thieno [2,3-d] pyrimidine-4(3H)-imine | Hydrazine hydrate | ekb.eg |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Formamide | researchgate.net |
Strategic Modifications of the Nitro Group for Synthetic Utility
The electron-withdrawing nature of the nitro group in this compound makes it a key functional handle for synthetic transformations. Its conversion to an amino group is a fundamental strategy to introduce nucleophilic character at the C5-position of the thiophene ring, thereby enabling a wide range of cyclization and functionalization reactions.
Reduction to Amino-Thiophene Carboxylates
The transformation of this compound to its amino counterpart, ethyl 5-aminothiophene-3-carboxylate, is a crucial step that dramatically alters the electronic properties of the thiophene ring and provides a versatile synthetic intermediate. This reduction can be achieved through several established methods, each with its own set of advantages regarding yield, selectivity, and compatibility with other functional groups.
Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and chemical reduction using various reagents.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The reaction is generally clean and efficient, often providing high yields of the desired amine. The specific conditions, including solvent, temperature, and pressure, can be optimized to ensure complete conversion and minimize side reactions. For instance, a typical procedure might involve stirring the nitrothiophene derivative with a catalytic amount of 10% Pd/C in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen balloon at room temperature. arkat-usa.org
Chemical Reduction: A variety of chemical reducing agents can also be employed for this transformation.
Tin(II) Chloride (SnCl₂): The use of stannous chloride in an acidic medium, such as ethanol with hydrochloric acid, is a classic and effective method for the reduction of nitroarenes. scispace.comsemanticscholar.org The reaction typically proceeds at elevated temperatures, and the resulting amine can be isolated after neutralization. semanticscholar.org A general procedure involves dissolving the nitro compound in ethanol, adding an excess of SnCl₂·2H₂O, and heating the mixture. scispace.com
Iron (Fe) in Acetic Acid: Another widely used method involves the use of iron powder in the presence of an acid, most commonly acetic acid. scispace.com This method is often favored for its cost-effectiveness and milder reaction conditions compared to some other reducing agents. The reaction is typically carried out by suspending the nitro compound and iron powder in a mixture of ethanol and acetic acid and heating the mixture. scispace.com
The choice of reduction method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Ethanol or Ethyl Acetate, Room Temperature, H₂ atmosphere | High yields, clean reaction | Catalyst can be flammable, potential for hydrogenolysis of other functional groups |
| SnCl₂/HCl | Ethanol, Reflux | Effective for a wide range of nitro compounds | Requires stoichiometric amounts of tin salt, acidic conditions |
| Fe/Acetic Acid | Ethanol/Acetic Acid, Reflux | Inexpensive, mild conditions | Requires stoichiometric amounts of iron, acidic workup |
Subsequent Reactions of the Amino Group
The resulting ethyl 5-aminothiophene-3-carboxylate is a versatile building block for the synthesis of a variety of fused heterocyclic systems. The amino group, being nucleophilic, can participate in a range of chemical transformations, including condensations, acylations, and cyclizations, leading to the formation of novel and complex molecular architectures.
One of the most prominent applications of ethyl 5-aminothiophene-3-carboxylate and its analogs is in the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines . These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved by reacting the aminothiophene carboxylate with formamide. nih.gov Further treatment with reagents like phosphorus oxychloride can convert the pyrimidinone into a 4-chlorothieno[2,3-d]pyrimidine, a key intermediate for further functionalization. nih.gov This chloro derivative can then be reacted with various nucleophiles, such as hydrazines or amines, to introduce further diversity. nih.gov
Similarly, thieno[3,2-d]pyrimidinones can be synthesized by condensing the aminothiophene with appropriate reagents. For instance, condensation with formic acid under microwave irradiation can yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov
Beyond the synthesis of thienopyrimidines, the amino group of ethyl 5-aminothiophene-3-carboxylate can undergo other important reactions:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with chloroacetyl chloride yields the N-chloroacetyl derivative, which can serve as a precursor for further cyclization reactions. nih.gov
Condensation with Carbonyl Compounds: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be valuable intermediates for the synthesis of other heterocyclic systems.
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups, such as halogens, cyano, or hydroxyl groups.
The strategic manipulation of the amino group in ethyl 5-aminothiophene-3-carboxylate thus provides a powerful platform for the generation of diverse heterocyclic libraries for screening in drug discovery and for the development of novel functional materials.
Exploration of Ethyl 5 Nitrothiophene 3 Carboxylate and Its Derivatives in Materials Science and Advanced Chemical Applications
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of the nitro and carboxylate groups on the thiophene (B33073) ring renders Ethyl 5-nitrothiophene-3-carboxylate an important intermediate for constructing fused heterocyclic systems. The electron-deficient nature of the thiophene ring, enhanced by the strong electron-withdrawing nitro group, facilitates reactions such as nucleophilic aromatic substitution (SNAr).
A significant application is the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. Research has demonstrated that 3-nitrothiophene-2,5-dicarboxylates readily react with various sulfur-based nucleophiles (thiolates) like thiophenols and thioglycolates in the presence of a base such as potassium carbonate. researchgate.net In this reaction, the nitro group is displaced by the thiolate. researchgate.net When the substituent introduced has an appropriate functional group, such as an ester, a subsequent intramolecular cyclization can be induced. researchgate.net
For example, the reaction of a 3-nitrothiophene (B186523) dicarboxylate with a thioglycolate derivative first yields a 3-sulfenylthiophene intermediate. This intermediate, when treated with a base like a sodium alcoholate, undergoes an intramolecular Dieckman condensation to form the fused thieno[3,2-b]thiophene ring system. researchgate.net This synthetic pathway provides a structured route to complex, sulfur-rich heterocyclic compounds, which are themselves of interest in materials science.
Table 1: Examples of Thieno[3,2-b]thiophene Synthesis from Nitrothiophene Precursors
| Starting Nitrothiophene | Reagent | Conditions | Product | Yield |
| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | 1. K₂CO₃, DMF2. NaOMe, MeOH | Dimethyl 5-hydroxy-5H-thieno[3,2-b]thiophene-2,6-dicarboxylate | High |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate | K₂CO₃, DMF | Methyl 5-carboxy-thieno[3,2-b]thiophene-2-carboxylate | - |
| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | 2-Mercaptoacetone | K₂CO₃, DMF | Methyl 5-acetyl-thieno[3,2-b]thiophene-2-carboxylate | - |
Data synthesized from findings reported in scientific literature. researchgate.net
This demonstrates the role of the nitrothiophene core as a foundational element that can be elaborated into more complex, fused-ring structures through controlled, sequential reactions.
Potential in Electronic and Optoelectronic Materials Development
Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport properties and stability. itu.edu.tr Polythiophenes and oligothiophenes are widely used as p-type semiconductors in organic field-effect transistors (OFETs) and as donor materials in organic solar cells (OSCs). rsc.orgrsc.org The electronic properties of these materials can be precisely tuned by introducing functional groups onto the thiophene ring. itu.edu.tr
This compound possesses the key components that make it a promising, though not yet extensively explored, candidate for developing new electronic materials.
Thiophene Core: The inherent conductivity of the polythiophene backbone is the foundation for its electronic applications. cmu.edu
Carboxylate Group: The ethyl carboxylate group can be used for further functionalization or can influence the solubility and morphology of resulting polymers, which are critical factors for device performance. cmu.edu
Nitro Group: As a strong electron-withdrawing group, the nitro (-NO₂) substituent significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the thiophene ring. This modification can be used to tune the band gap of the material and improve its compatibility with acceptor materials in solar cells or enhance its stability in certain device architectures.
While direct polymerization of this compound into a conductive polymer has not been widely reported, its derivatives are noted for their potential. For instance, related aminothiophene derivatives are classified as intermediates for OLED materials, highlighting the relevance of this structural class in optoelectronics. researchgate.net The general strategy involves using functionalized thiophenes as monomers in polymerization reactions (e.g., via oxidative polymerization or cross-coupling reactions) to create conjugated polymers for electronic applications. rsc.orggoogle.com The presence of the nitro group makes this specific monomer an intriguing candidate for creating materials with tailored electronic properties for next-generation devices.
Application in the Synthesis of Ligands for Coordination Chemistry
The structure of this compound is an ideal starting point for the synthesis of sophisticated ligands for coordination chemistry. The creation of such ligands typically involves a two-step process: chemical modification of the starting material to introduce coordinating atoms, followed by reaction with a metal salt.
A common and highly effective strategy is the reduction of the nitro group to an amine (-NH₂), yielding Ethyl 5-aminothiophene-3-carboxylate. This transformation creates a nucleophilic amino group that serves as a primary coordination site. This aminothiophene derivative can then be readily converted into a variety of multidentate ligands, most notably Schiff base ligands. asianpubs.org
Schiff bases are formed through the condensation reaction of the newly formed amine with an aldehyde or a ketone. iosrjournals.org For example, reacting Ethyl 5-aminothiophene-3-carboxylate with salicylaldehyde (B1680747) would produce a Schiff base ligand with multiple donor atoms: the nitrogen of the imine group, the oxygen from the phenolic hydroxyl group of salicylaldehyde, and potentially the oxygen atoms of the carboxylate group or the sulfur atom of the thiophene ring. asianpubs.orgnih.gov
Synthetic Pathway to Thiophene-Based Schiff Base Ligands:
Reduction: this compound is reduced to Ethyl 5-aminothiophene-3-carboxylate.
Condensation: The resulting aminothiophene is reacted with an aldehyde (e.g., salicylaldehyde, 2-thiophene carboxaldehyde) to form the Schiff base ligand. asianpubs.orgnih.gov
These resulting ligands possess multiple donor sites (N, O, S), making them excellent chelating agents for a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). researchgate.netnih.gov The resulting metal complexes have diverse geometries and electronic properties, determined by the nature of the metal ion and the specific structure of the ligand. researchgate.net The thiophene-carboxylate framework provides a stable and electronically tunable backbone for these coordination complexes.
Q & A
Q. What are the key experimental procedures for synthesizing Ethyl 5-nitrothiophene-3-carboxylate to ensure reproducibility?
A robust synthesis protocol involves multi-step reactions, often starting with nitration of thiophene derivatives followed by esterification. Critical steps include purification via column chromatography and characterization using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Detailed procedures should specify reaction temperatures, solvent systems (e.g., DMF or THF), and stoichiometric ratios of reagents. Yields and melting points must be reported, with comparisons to literature data to validate consistency .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ester group integrity.
- IR spectroscopy : To identify nitro (NO₂) and carbonyl (C=O) stretches (~1520 cm⁻¹ and ~1700 cm⁻¹, respectively).
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) verification.
- High-performance liquid chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds). Cross-referencing with published spectral databases ensures accuracy .
Q. How do computational methods predict the physicochemical properties of this compound?
Density functional theory (DFT) calculations can predict:
- LogP (partition coefficient) : ~4.0 (indicating moderate hydrophobicity).
- Topological polar surface area (TPSA) : ~89.8 Ų (suggesting limited membrane permeability).
- Hydrogen bond donors/acceptors : 1 and 5, respectively. Software like Gaussian or COSMO-RS models these properties, aiding in solubility and reactivity predictions .
Advanced Research Questions
Q. What role do electron-withdrawing groups (EWGs) play in directing the reactivity of this compound in cycloaddition reactions?
The nitro group at the 5-position acts as an EWG, activating the thiophene ring for hetero-Diels-Alder (DA) reactions. It stabilizes transition states by withdrawing electron density, favoring [4+2] cycloaddition with dienes like isoprene. Intramolecular cycloadditions may occur if steric constraints exist, leading to fused heterocycles (e.g., pyrrolyl-thiophenes). Reaction regioselectivity is influenced by the nitro group’s position and solvent polarity .
Q. How can researchers resolve contradictions in published reaction yields or spectroscopic data for derivatives of this compound?
Contradictions often arise from:
- Reaction conditions : Variations in temperature, catalyst loading, or solvent purity.
- Analytical calibration : Ensure instruments are standardized with reference compounds.
- Statistical analysis : Apply t-tests or ANOVA to compare replicate experiments. Reproducibility requires full disclosure of synthetic protocols and raw data in publications .
Q. What strategies optimize intramolecular cycloaddition reactions involving this compound under varying thermal conditions?
Thermal optimization involves:
- Temperature gradients : Heating at 80–120°C to balance reaction rate and byproduct formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) while improving yield.
- Solvent selection : High-boiling solvents like toluene enhance thermal stability. Monitor progress via TLC and isolate products before side reactions dominate .
Q. How does the nitro group’s position influence the electronic properties of the thiophene ring in this compound?
The nitro group at the 5-position induces strong electron withdrawal, reducing electron density at the 2- and 4-positions of the thiophene ring. This polarization enhances electrophilic substitution at the 3-position (ester group) and facilitates nucleophilic attacks on the nitro-adjacent carbon. Computational studies (e.g., NBO analysis) quantify charge distribution and frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
